molecular formula C9H12N2O3 B2819595 2-(Methylamino)-1-(4-nitrophenyl)ethan-1-ol CAS No. 61192-64-1

2-(Methylamino)-1-(4-nitrophenyl)ethan-1-ol

Cat. No.: B2819595
CAS No.: 61192-64-1
M. Wt: 196.206
InChI Key: CCRPAZWXXRIRRS-UHFFFAOYSA-N
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Description

2-(Methylamino)-1-(4-nitrophenyl)ethan-1-ol is an organic compound that features a nitrophenyl group attached to an ethanol backbone with a methylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-1-(4-nitrophenyl)ethan-1-ol typically involves the reaction of 4-nitrobenzaldehyde with methylamine and a reducing agent. One common method is the reductive amination of 4-nitrobenzaldehyde using methylamine and sodium borohydride as the reducing agent. The reaction is carried out in an appropriate solvent such as ethanol or methanol under controlled temperature conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-1-(4-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Various nucleophiles such as halides, amines, or thiols.

Major Products Formed

    Reduction: 2-(Methylamino)-1-(4-aminophenyl)ethanol.

    Oxidation: 2-(Methylamino)-1-(4-nitrophenyl)acetone.

    Substitution: Products depend on the nucleophile used in the reaction.

Scientific Research Applications

2-(Methylamino)-1-(4-nitrophenyl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-1-(4-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, the compound may undergo reduction to form an amino derivative, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylamino)-1-(4-aminophenyl)ethanol: Similar structure but with an amino group instead of a nitro group.

    2-(Ethylamino)-1-(4-nitrophenyl)ethanol: Similar structure but with an ethylamino group instead of a methylamino group.

    2-(Methylamino)-1-(3-nitrophenyl)ethanol: Similar structure but with the nitro group in the meta position instead of the para position.

Uniqueness

2-(Methylamino)-1-(4-nitrophenyl)ethan-1-ol is unique due to the presence of both a nitro group and a methylamino group on the same molecule. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(methylamino)-1-(4-nitrophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-10-6-9(12)7-2-4-8(5-3-7)11(13)14/h2-5,9-10,12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRPAZWXXRIRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC=C(C=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61192-64-1
Record name 2-METHYLAMINO-1-(4-NITRO-PHENYL)-ETHANOL
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